molecular formula C15H16ClNO B1416856 2-chloro-N-[1-(naphthalen-1-yl)ethyl]propanamide CAS No. 1094533-47-7

2-chloro-N-[1-(naphthalen-1-yl)ethyl]propanamide

Cat. No. B1416856
M. Wt: 261.74 g/mol
InChI Key: KWYHBUOQIJXTJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[1-(naphthalen-1-yl)ethyl]propanamide is a chemical compound with the CAS Number: 1094533-47-7 . It has a molecular weight of 261.75 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H16ClNO/c1-10(16)15(18)17-11(2)13-9-5-7-12-6-3-4-8-14(12)13/h3-11H,1-2H3,(H,17,18) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 261.75 . More specific physical and chemical properties such as melting point, boiling point, and solubility might need to be determined experimentally or through further literature search.

Scientific Research Applications

Antimicrobial Activity

New derivatives of N-(naphthalen-1-yl)propanamide, including 2-chloro-N-[1-(naphthalen-1-yl)ethyl]propanamide, have been synthesized and studied for their antimicrobial activity. These compounds exhibited notable activity against a range of bacteria and fungi, with some showing comparable effectiveness to known antimicrobial agents like ketoconazole and chloramphenicol (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).

Cytotoxic Activities

These N-(naphthalen-1-yl)propanamide derivatives, including the 2-chloro variant, have also been evaluated for cytotoxic activities against various cell lines. Certain compounds displayed significant cytotoxicity, suggesting potential in cancer research and treatment (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).

Anti-Parkinson’s Screening

In a study focusing on novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives, including structures similar to 2-chloro-N-[1-(naphthalen-1-yl)ethyl]propanamide, significant anti-Parkinson’s activity was observed in an in vivo model. This indicates potential therapeutic applications in neurodegenerative diseases (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).

Supramolecular Interaction Study

Studies have explored the interaction of napropamide, a compound related to 2-chloro-N-[1-(naphthalen-1-yl)ethyl]propanamide, with β-cyclodextrin. This research is vital for understanding drug delivery mechanisms and enhancing the efficacy of pharmaceutical compounds (Tang, Liu, Wang, & Chen, 2004).

Anticonvulsant Activity

Research on naphthalen-2-yl acetate and related compounds, which are structurally similar to 2-chloro-N-[1-(naphthalen-1-yl)ethyl]propanamide, has shown promising results in anticonvulsant activity studies. This suggests potential use in the treatment of epilepsy and related disorders (Ghareb, Abdel Daim, El-Sayed, & Elgawish, 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-chloro-N-(1-naphthalen-1-ylethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c1-10(16)15(18)17-11(2)13-9-5-7-12-6-3-4-8-14(12)13/h3-11H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYHBUOQIJXTJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301243157
Record name 2-Chloro-N-[1-(1-naphthalenyl)ethyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301243157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[1-(naphthalen-1-yl)ethyl]propanamide

CAS RN

1094533-47-7
Record name 2-Chloro-N-[1-(1-naphthalenyl)ethyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094533-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[1-(1-naphthalenyl)ethyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301243157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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